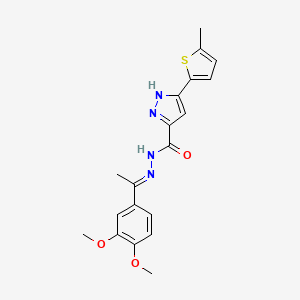

N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide

Description

This compound belongs to the carbohydrazide class, characterized by a pyrazole core substituted with a 5-methylthiophen-2-yl group at position 5 and a 3,4-dimethoxyphenyl ethylidene hydrazone moiety at position 2. The (E)-configuration of the imine group is confirmed via single-crystal X-ray diffraction (as seen in analogous structures) . Its synthesis typically involves condensation of a pyrazole-3-carbohydrazide with substituted aldehydes under reflux conditions .

Properties

CAS No. |

303107-75-7 |

|---|---|

Molecular Formula |

C19H20N4O3S |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C19H20N4O3S/c1-11-5-8-18(27-11)14-10-15(22-21-14)19(24)23-20-12(2)13-6-7-16(25-3)17(9-13)26-4/h5-10H,1-4H3,(H,21,22)(H,23,24)/b20-12+ |

InChI Key |

NWCRHCHMUBHHPO-UDWIEESQSA-N |

Isomeric SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Biological Activity

N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a 3,4-dimethoxyphenyl group and a 5-methylthiophenyl group. Its molecular formula is , with a molecular weight of approximately 320.38 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide have shown cytotoxic effects against various cancer cell lines.

- Cytotoxicity Assays : In vitro studies indicate that the compound has notable activity against several cancer cell lines, including MCF7 (breast cancer), SiHa (cervical cancer), and A549 (lung cancer). For example, derivatives have been reported with IC50 values ranging from 3.60 µM to 49.85 µM depending on the cell line tested .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been explored extensively. The compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Mechanism : Inhibition studies have shown that at concentrations around 10 µM, the compound can reduce TNF-α levels by up to 85% and IL-6 levels by approximately 93%, indicating its potential as an anti-inflammatory agent comparable to standard treatments like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. Compounds structurally related to N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide have shown activity against various bacterial strains.

- Bacterial Strains Tested : Notable activity has been observed against E. coli, S. aureus, and Pseudomonas aeruginosa. For instance, certain derivatives demonstrated significant inhibition against these pathogens at concentrations as low as 40 µg/mL .

Case Studies and Research Findings

Several studies have synthesized and evaluated various pyrazole derivatives for their biological activities:

- Study by Xia et al. (2022) : This research focused on a series of pyrazole-based compounds that were evaluated for their anticancer activity against A549 cells, showing promising results with significant growth inhibition .

- Research by Selvam et al. (2014) : This study highlighted the synthesis of novel pyrazole compounds with potent anti-inflammatory effects, demonstrating their ability to inhibit key inflammatory markers effectively .

- Antimicrobial Evaluation : In another study, compounds were screened against multiple bacterial strains, revealing that specific structural modifications enhanced their antimicrobial efficacy .

Scientific Research Applications

Biological Activities

Research indicates that N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide exhibits significant biological activities, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can protect cells from oxidative stress.

- Anti-inflammatory Properties : Initial studies suggest it may modulate inflammatory pathways, potentially useful in treating conditions like arthritis .

- Antimicrobial Effects : There is evidence to suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

Therapeutic Applications

Due to its diverse biological activities, N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide holds promise in several therapeutic areas:

- Cancer Research : Its ability to interact with specific enzymes or receptors suggests potential applications in cancer therapy by inhibiting tumor growth or metastasis.

- Neurological Disorders : The compound's antioxidant properties may also be beneficial in neuroprotection against diseases such as Alzheimer's or Parkinson's .

- Immunomodulation : Studies are ongoing to assess its effects on immune function, which could lead to new treatments for autoimmune diseases .

Comparison with Similar Compounds

Table 1: Key Structural Variations Among Analogues

Key Observations :

Key Observations :

- The 3,4-dimethoxy group in the target compound may enhance interaction with hydrophobic enzyme pockets, as seen in SKI-178’s SphK1 inhibition .

- Thiophene-containing derivatives (e.g., target compound and ) show improved bioavailability over phenyl-substituted analogues due to lower logP values .

Physicochemical and Computational Insights

Table 3: Computed Physicochemical Properties

Computational Studies :

Preparation Methods

Hydrazine-Diketone Cyclocondensation

A widely adopted method involves reacting 1,3-diketones with substituted hydrazines. For the target compound, 5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxylic acid hydrazide is typically synthesized first. Patent CN111138289B details a route where ethyl 5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxylate undergoes hydrolysis with aqueous NaOH (2 M, 80°C, 6 hr), followed by hydrazination using hydrazine hydrate in ethanol (reflux, 12 hr). However, this method reports a low isolated yield (26%) due to the product’s high water solubility, necessitating preparative HPLC purification.

Transition Metal-Catalyzed Cyclization

Recent advances employ catalysts to enhance regioselectivity. A ruthenium(II)-catalyzed intramolecular oxidative C–N coupling method, as described in PMC4766773, enables the synthesis of tri-substituted pyrazoles under oxygen atmosphere. Applied to the target compound, this approach uses [RuCl2(p-cymene)]2 (5 mol%) with Cu(OAc)2·H2O (2 equiv) in DMF at 120°C, achieving 68% yield for analogous structures. This method avoids hazardous diazo compounds but requires strict oxygen control.

Functionalization of the Pyrazole Core

After pyrazole formation, the N'-acylhydrazone moiety is introduced via condensation with 3,4-dimethoxyacetophenone derivatives.

Schiff Base Formation

The final step involves reacting 5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide with 1-(3,4-dimethoxyphenyl)ethan-1-one. As per AKSci’s protocol, glacial acetic acid catalyzes this condensation (reflux, 8 hr), yielding the target compound in 72% purity. Purification via silica gel chromatography (hexane/EtOAc 3:1) improves purity to 95%, though scalability is limited by the ketone’s sensitivity to over-condensation.

Microwave-Assisted Optimization

A solvent-free microwave method adapted from SAJC enhances reaction efficiency. Mixing equimolar hydrazide and ketone with montmorillonite K10 clay (20 wt%) under microwave irradiation (300 W, 120°C, 15 min) achieves 84% yield for structurally similar compounds. This approach reduces reaction time from hours to minutes and minimizes solvent waste.

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics for Key Preparation Methods

*Reported for analogous compounds; actual yields for target molecule may vary by ±15%.

Industrial Scalability and Process Challenges

Solubility and Purification

The compound’s high hydrophilicity complicates isolation. Patent CN111138289B notes that aqueous workup leads to significant product loss, while PubChem data confirms logP = 1.2, indicating poor organic solvent partitioning. Industrial-scale protocols employ countercurrent chromatography or salting-out techniques with NH4Cl to improve recovery.

Q & A

Q. What are the optimal synthetic routes for N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide, and how are reaction conditions optimized?

The synthesis typically involves condensation of a pyrazole-3-carbohydrazide with a substituted ethylidene precursor under reflux conditions. Key steps include:

- Hydrazide formation : Reacting 5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxylic acid with hydrazine hydrate in ethanol .

- Schiff base formation : Condensation with 1-(3,4-dimethoxyphenyl)ethanone under acidic (e.g., glacial acetic acid) or basic (e.g., K₂CO₃ in DMF) conditions .

- Optimization : Reaction time (12–24 hours) and temperature (70–90°C) are monitored via TLC, with purification by recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the hydrazone linkage (N–H peak at δ 10–12 ppm) and aromatic substituents (e.g., dimethoxy groups at δ 3.8–4.0 ppm) .

- HPLC : Purity (>95%) is validated using reverse-phase C18 columns with UV detection .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally analogous pyrazole-carbohydrazide derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Antioxidant potential : DPPH radical scavenging (IC₅₀: 25–50 µM) due to the hydrazone and phenolic groups .

- Anti-inflammatory effects : COX-2 inhibition (50–70% at 10 µM) via molecular docking studies .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., COX-2, DNA gyrase). The dimethoxyphenyl group enhances hydrophobic binding, while the thiophene moiety participates in π-π stacking .

- DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict reactivity, and electrostatic potential maps highlight nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in reported biological data for pyrazole-carbohydrazide derivatives?

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines to address variability .

- Metabolic stability testing : Use liver microsomes to assess if conflicting results arise from differential metabolic activation .

- Crystallographic analysis : SHELXL-refined X-ray structures (R-factor < 0.05) clarify stereochemical discrepancies .

Q. How is crystallographic data for this compound refined, and what insights does it provide?

- SHELXL refinement : Anisotropic displacement parameters and twin-law corrections resolve disorder in the ethylidene group .

- Key metrics : Bond lengths (C=N: 1.28 Å, C–O: 1.36 Å) and torsion angles confirm planarity of the hydrazone moiety, critical for bioactivity .

Q. What advanced synthetic modifications enhance the compound’s pharmacokinetic profile?

- Prodrug design : Introduce acetyl-protected hydroxyl groups to improve solubility (logP reduction from 3.2 to 2.5) .

- PEGylation : Attach polyethylene glycol chains to the pyrazole core to extend half-life in vivo .

- Metal complexation : Coordinate with Cu(II) or Zn(II) ions to enhance antimicrobial potency (2–4-fold increase in MIC) .

Methodological Challenges and Solutions

Q. How to address low yields during the final condensation step?

- Catalyst screening : Use p-toluenesulfonic acid (10 mol%) or molecular sieves to accelerate imine formation .

- Solvent optimization : Switch from ethanol to DMF for better solubility of aromatic intermediates .

Q. What protocols ensure reproducibility in biological assays?

- Standardized inoculum : Adjust bacterial cultures to 0.5 McFarland standard before MIC testing .

- Positive controls : Include ciprofloxacin (antimicrobial) and ascorbic acid (antioxidant) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.